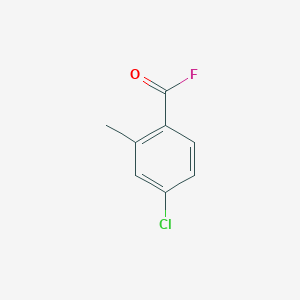
4-Chloro-2-methylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylbenzoyl fluoride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-2-methylbenzoyl fluoride typically involves the fluorination of 4-chloro-2-methylbenzoyl chloride. This reaction is carried out in the presence of anhydrous hydrogen fluoride as the fluorinating agent. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the safety and efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-methylbenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-2-methylbenzoic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine.
Hydrolysis: Water or aqueous solutions, sometimes with a catalyst to speed up the reaction.
Major Products:
Amides and esters: From nucleophilic substitution reactions.
4-Chloro-2-methylbenzoic acid: From hydrolysis reactions.
Applications De Recherche Scientifique
4-Chloro-2-methylbenzoyl fluoride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylbenzoyl fluoride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzoyl fluoride
- 4-Chlorobenzoyl fluoride
- 2,4-Dichlorobenzoyl fluoride
Comparison: 4-Chloro-2-methylbenzoyl fluoride is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents affects its reactivity and physical properties, making it distinct from other benzoyl fluoride derivatives. For example, the presence of the chlorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, influencing the compound’s overall reactivity .
Propriétés
Numéro CAS |
75870-97-2 |
|---|---|
Formule moléculaire |
C8H6ClFO |
Poids moléculaire |
172.58 g/mol |
Nom IUPAC |
4-chloro-2-methylbenzoyl fluoride |
InChI |
InChI=1S/C8H6ClFO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 |
Clé InChI |
DMXBEFDSKNZEFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



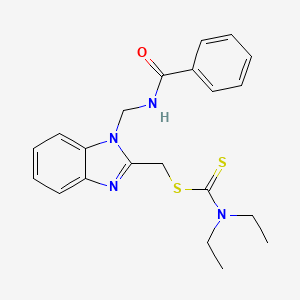
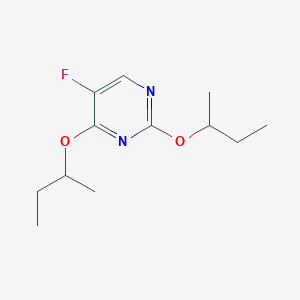
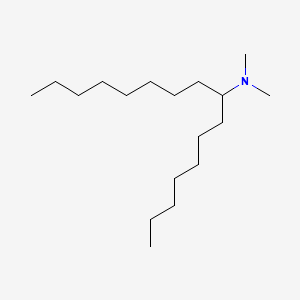
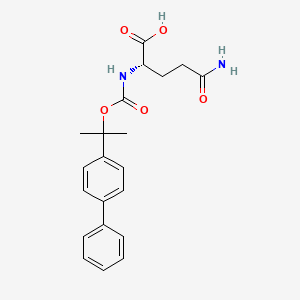
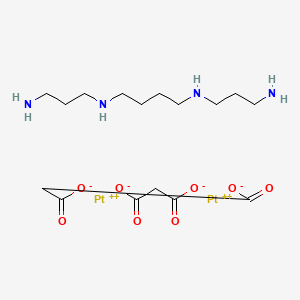
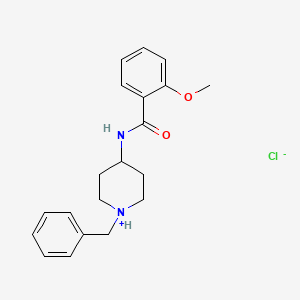
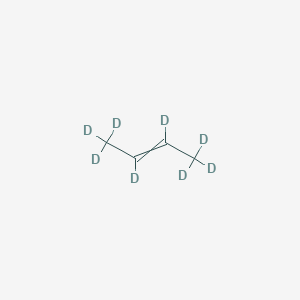
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
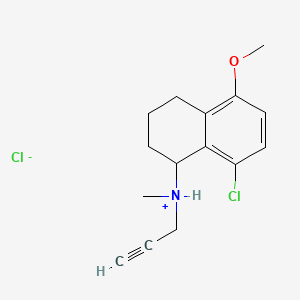
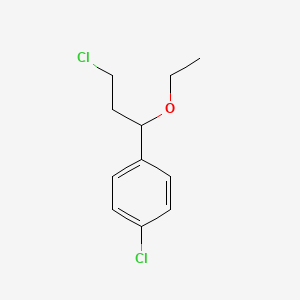

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
